molecular formula C23H16N4O3 B2363581 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291842-58-4

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No. B2363581
CAS RN: 1291842-58-4
M. Wt: 396.406
InChI Key: ZOHIFYPTIMOJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has shown promising results in various studies.

Scientific Research Applications

Antiglycation Potential

The compound has been studied for its potential to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications such as retinopathy, neuropathy, atherosclerosis, and cataract. Derivatives of this compound have shown potent activity in inhibiting glycation, suggesting a promising avenue for antidiabetic drug development .

Anticancer Activity

1,2,4-oxadiazole derivatives, which include the structure of our compound of interest, have been synthesized and evaluated for their anticancer properties. These compounds have exhibited significant activity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Chemical Stability Analysis

The compound’s chemical stability can be assessed by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This analysis is crucial for understanding the reactivity and stability of the compound, which is essential for its application in medicinal chemistry .

properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-29-19-14-8-7-13-18(19)21-24-22(30-26-21)20-16-11-5-6-12-17(16)23(28)27(25-20)15-9-3-2-4-10-15/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHIFYPTIMOJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

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